Diethyl 5-[(cyclopropylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 5-[(cyclopropylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with a unique structure that includes a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-[(cyclopropylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-[(cyclopropylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Diethyl 5-[(cyclopropylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Mechanism of Action
The mechanism of action of Diethyl 5-[(cyclopropylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate
- Diethyl-5-[(N,N-diethylglycyl)amino]-2-hydroxy-4,6-dimethylisophthalate
- (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide
Uniqueness
Diethyl 5-[(cyclopropylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H19NO5S |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
diethyl 5-(cyclopropanecarbonylamino)-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C15H19NO5S/c1-4-20-14(18)10-8(3)11(15(19)21-5-2)22-13(10)16-12(17)9-6-7-9/h9H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
IZSXJBAXCLFMOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2CC2 |
Origin of Product |
United States |
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